Hexabutoxy-mu-oxodi-titanium
Description
Contextualization within Dinuclear Titanium Alkoxide Chemistry
Dinuclear titanium alkoxide complexes are a class of compounds characterized by the presence of two titanium atoms bridged by one or more ligands. In the case of Hexabutoxy-µ-oxodi-titanium, this bridge is an oxo ligand (an oxygen atom). These compounds are a subset of the broader field of metal alkoxides, which have the general formula M(OR)n, where M is a metal and R is an alkyl or aryl group.
Titanium alkoxides, including dinuclear species, are notable for their role as precursors in the synthesis of titanium dioxide (TiO2) materials through sol-gel processes. The controlled hydrolysis and condensation of these alkoxides allow for the precise manipulation of the resulting oxide material's properties. The reactivity of titanium alkoxides, such as titanium butoxide, allows for the exchange of alkoxide groups, although they are generally incompatible with alcohol solvents due to this reactivity. wikipedia.org
Structural Characteristics of µ-Oxo Bridged Titanium Complexes
The defining feature of Hexabutoxy-µ-oxodi-titanium is the µ-oxo bridge, which links the two titanium centers. This Ti-O-Ti linkage is a common structural motif in titanium chemistry and significantly influences the electronic and reactive properties of the complex.
| Feature | Description |
| Core Structure | Two titanium (Ti) atoms linked by a single oxygen (O) atom (µ-oxo bridge). |
| Ligands | Six butoxy (-OBu) groups attached to the titanium atoms. |
| Titanium Oxidation State | Typically Ti(IV). |
| Coordination Geometry | Often distorted octahedral or trigonal bipyramidal around each titanium center. |
Historical Development and Contemporary Research Significance of Hexabutoxy-µ-oxodi-titanium
The study of titanium alkoxides dates back to the mid-20th century, driven by their potential in sol-gel processing for creating titanium dioxide materials. Early research focused on understanding their hydrolysis and condensation reactions. The ability to form µ-oxo bridges was recognized as a key step in the transformation from molecular precursors to extended oxide networks.
Contemporary research continues to explore the applications of dinuclear and polynuclear titanium-oxo clusters. These compounds are investigated as:
Catalysts: Their unique electronic and steric properties make them candidates for various catalytic transformations.
Precursors for Advanced Materials: They serve as building blocks for precisely defined nanomaterials and hybrid organic-inorganic frameworks. acs.org
Models for Titanium Dioxide Surfaces: The study of these discrete molecular species provides insights into the reaction mechanisms on the surface of bulk TiO2, which is a widely used photocatalyst and pigment.
Fundamental Principles Governing Titanium-Oxygen Cluster Formation
The formation of titanium-oxygen clusters, including dinuclear species like Hexabutoxy-µ-oxodi-titanium, is governed by several fundamental principles:
Hydrolysis and Condensation: The process typically begins with the hydrolysis of a titanium alkoxide precursor, such as titanium tetrabutoxide (Ti(OBu)4), where water molecules react with the Ti-OR bonds. researchgate.net This is followed by condensation reactions, where either water or alcohol is eliminated to form Ti-O-Ti bridges.
Role of Stoichiometry and Reaction Conditions: The ratio of water to the titanium precursor is a critical factor that influences the structure of the resulting oxo-alkoxo species. researchgate.netchapmanhall.com Other conditions, such as temperature, solvent, and the presence of catalysts (acids or bases), also play a significant role in directing the reaction pathway and determining the final product. chapmanhall.com
Ligand Effects: The nature of the alkoxy group (e.g., butoxy) affects the rate of hydrolysis and the stability of the resulting clusters. Bulky ligands can slow down the reaction and favor the formation of smaller, more soluble clusters.
Thermodynamics and Kinetics: The formation of Ti-O bonds is thermodynamically favorable. However, the kinetic control of the hydrolysis and condensation reactions is essential to isolate specific cluster sizes and structures. First-principles calculations have shown that Ti-O bonds contribute more to the stability of clusters than Ti-Ti bonds. rsc.org
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H62O7Ti2 |
|---|---|
Molecular Weight |
558.5 g/mol |
IUPAC Name |
butan-1-ol;titanium;hydrate |
InChI |
InChI=1S/6C4H10O.H2O.2Ti/c6*1-2-3-4-5;;;/h6*5H,2-4H2,1H3;1H2;; |
InChI Key |
DRNPGEPMHMPIQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.O.[Ti].[Ti] |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for Hexabutoxy µ Oxodi Titanium and Congeneric Structures
Precision Synthesis of Dinuclear Titanium Precursors
The deliberate construction of dinuclear titanium complexes is a foundational step towards more complex titanium-oxo architectures. These precursors often feature two titanium centers bridged by ligands that can be subsequently transformed into µ-oxo bridges.
A notable strategy involves the controlled reaction of titanium tetrachloride (TiCl4) with alcohols. For instance, reacting TiCl4 with methanol (B129727) at low temperatures can yield precursors like [Ti4(OMe)14Cl2]. acs.org Subsequent treatment of such precursors with organoaluminum reagents can lead to the formation of dinuclear titanium(III) complexes. acs.org These dinuclear structures, confirmed by X-ray crystallography, can possess a Ti(μ-OR)2(μ-X)Ti core (where R is an alkyl group and X is a halogen), which serves as a template for further modification. acs.org
Another approach involves the direct reaction of titanium alkoxides with other metal precursors. For example, bimetallic Ti-Mo alkoxides have been synthesized by reacting titanium(IV) isopropoxide with molybdenum-based alkoxides. acs.org These reactions can yield complex structures with bridging oxo and alkoxide ligands, providing a platform for creating heterometallic materials.
Furthermore, the use of polydentate ligands can enforce a dinuclear arrangement. Donor-substituted titanium-salan complexes, upon controlled hydrolysis, have been shown to form well-defined dinuclear complexes with a single µ-oxo bridge. nih.gov This method allows for the isolation of specific structural motifs. Similarly, the reaction of a P-P-bonded diphosphine compound with titanium tetrachloride results in a dinuclear titanium complex bridged by chloride ions. mdpi.com
Controlled Hydrolysis and Condensation Approaches for µ-Oxo Bridge Formation
Hydrolysis: =Ti-OR + H₂O → =Ti-OH + R(OH) psu.edu
Condensation: =Ti-OH + RO-Ti= → =Ti-O-Ti= + R(OH) psu.edu
The vigorous reactivity of titanium alkoxides with water necessitates careful control over the reaction conditions to prevent uncontrolled precipitation and to favor the formation of discrete, soluble species like hexabutoxy-µ-oxodititanium. psu.edu
Key to this control is the management of the water-to-alkoxide ratio. By carefully adding substoichiometric amounts of water, the hydrolysis and subsequent condensation can be guided towards the formation of specific oligomeric structures. For instance, the controlled hydrolysis of titanium(IV) isopropoxide can lead to the formation of various titanium oxo-alkoxo clusters. cambridge.org
The use of incompletely condensed silsesquioxane cages provides another elegant route. A mononuclear titanosiloxane can be first prepared and then subjected to hydrolytic condensation to form a dinuclear species with a µ-oxo bridge, (SiO)₃Ti–O–Ti(OSi)₃. acs.org This method offers a high degree of structural control by isolating the reactive sites.
Non-Hydrolytic Sol-Gel Routes Involving Titanium Alkoxides
Non-hydrolytic sol-gel (NHSG) processes offer an alternative to traditional hydrolysis-based methods for forming Ti-O-Ti bonds, avoiding the often rapid and difficult-to-control reactions with water. researchgate.net These routes typically involve reactions between metal precursors and oxygen donors like alkoxides, ethers, or alcohols under anhydrous conditions. researchgate.net
One common NHSG approach is the "ether elimination" reaction, where an ether molecule is eliminated to form a metal-oxo bridge. Another is the "ester elimination" reaction. For example, reacting titanium(IV) isopropoxide with oleic acid at high temperatures can produce crystalline TiO₂ nanorods through an ester elimination mechanism. acs.org
Thermolysis of titanium alkoxides in dry conditions is another non-hydrolytic method. Heating titanium alkoxides like titanium(IV) ethoxide or titanium(IV) isopropoxide can lead to the formation of various titanium oxo-alkoxide clusters. cambridge.org This process relies on thermally induced condensation reactions.
Furthermore, reactions between different metal precursors can also be employed. For instance, organosilsesquioxane-titanium oxide hybrids can be prepared through the non-hydrolytic condensation of silicon- and titanium-based precursors. acs.org However, the stability of the resulting Si-O-Ti bonds can be a challenge, with a tendency to rearrange into more stable Si-O-Si and Ti-O-Ti linkages. acs.org
Mechanochemical Synthesis Pathways for Titanium-Oxo Architectures
Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, is emerging as a powerful, solvent-free method for synthesizing a variety of materials, including titanium-oxo structures. acs.org This solid-state approach offers advantages in terms of environmental friendliness and scalability. csic.es
In a typical mechanochemical synthesis, solid reactants are milled together in a high-energy ball mill. The mechanical forces generated during milling can break chemical bonds and create highly reactive surfaces, promoting solid-state reactions. This technique has been successfully used to synthesize a range of metal-organic frameworks (MOFs) based on Group 4 elements. researchgate.net
For the synthesis of titanium-oxo materials, a common strategy involves the solid-state reaction between a titanium salt, such as titanium oxysulfate (TiOSO₄), and a base like sodium carbonate (Na₂CO₃). csic.es The mechanical activation of this mixture leads to the formation of low-crystallinity titanium dioxide within a salt byproduct, which can then be removed by washing. csic.es
This method can also be adapted to create doped materials. For instance, C-doped TiO₂ nanoparticles have been prepared by grinding a mixture of TiOSO₄·2H₂O and NaOH in the presence of glucose as a carbon source. csic.es Furthermore, mechanochemical methods have been employed for the discrete synthesis of titanium nitride by activating titanium powder in a nitrogen atmosphere. mdpi.com
Influence of Reaction Parameters on Molecular Structure and Purity
The molecular structure and purity of the resulting titanium-oxo compounds are highly sensitive to a variety of reaction parameters. Precise control over these factors is crucial for obtaining the desired product, such as hexabutoxy-µ-oxodititanium.
| Parameter | Influence on Synthesis | Key Findings and Research Notes |
|---|---|---|
| Water/Alkoxide Ratio | Determines the extent of hydrolysis and condensation. psu.edu | Excess water generally leads to the formation of larger polymers and potentially precipitation, while substoichiometric amounts of water favor the formation of smaller, soluble oligomers. psu.educhalcogen.ro |
| pH (Catalyst) | Affects the rates of hydrolysis and condensation. aau.dk | Acidic conditions (low pH) tend to catalyze the hydrolysis reaction, leading to the formation of more linear, polymeric clusters. aau.dkresearchgate.net Basic conditions (high pH) promote faster condensation, often resulting in the precipitation of particulate clusters. aau.dk |
| Temperature | Influences reaction kinetics and can induce thermal condensation. | Higher temperatures generally increase reaction rates. In non-hydrolytic routes, temperature is a key parameter for driving thermolysis and elimination reactions. cambridge.org For instance, the synthesis of TiO₂ nanorods via a non-hydrolytic sol-gel ester elimination reaction is conducted at 270 °C. acs.org |
| Solvent | Affects the solubility of reactants and products, and can participate in the reaction. acs.org | The choice of solvent can influence the reactivity of the titanium precursor through alcohol interchange reactions. acs.org The solvent also plays a role in controlling the molecular separation of alkoxide species, which can impact the crystallization behavior of the final oxide material. psu.edu |
| Nature of the Alkoxy Group | The size and structure of the alkyl group in the titanium alkoxide precursor can influence reaction rates and the structure of the product. psu.edu | Larger, bulkier alkoxy groups can sterically hinder the approach of water molecules, slowing down the hydrolysis rate. This can provide better control over the condensation process. |
| Precursor Concentration | Impacts the rate of intermolecular reactions and particle growth. akademiabaru.com | Higher concentrations can lead to faster reaction rates and potentially larger particle sizes. Dilution can be used to control the molecular separation and favor the formation of smaller clusters. psu.edu |
Strategies for Scalable and Environmentally Benign Synthesis
The increasing demand for titanium-based materials in various applications necessitates the development of synthesis methods that are not only efficient but also scalable and environmentally friendly.
Scalable Synthesis:
Sol-Gel Method: The sol-gel process is inherently scalable and is widely used for the industrial production of metal oxides. akademiabaru.com It allows for the production of large quantities of material with controlled properties. akademiabaru.com
Hydrothermal/Solvothermal Methods: These techniques, carried out in sealed vessels at elevated temperatures and pressures, are well-suited for large-scale production of crystalline nanomaterials. nih.gov For example, a hydrothermal treatment of potassium titanium oxalate (B1200264) has been used for the large-scale synthesis of hollow TiO₂ microspheres. nih.gov
Continuous Flow Systems: Continuous flow hydrothermal synthesis (CFHS) and continuous flow solvent synthesis (CFSS) are promising for the industrial-scale production of nanoparticles, offering reproducibility and flexibility. worktribe.com
Mechanochemical Synthesis: As a solvent-free method, mechanochemistry is attractive for industrial applications due to its simplicity, low cost, and potential for large-scale production. csic.es
Environmentally Benign Synthesis:
Green Solvents: Replacing traditional organic solvents with water or other environmentally benign alternatives is a key aspect of green chemistry. mdpi.com The peptization method, which uses water as a solvent and allows for crystallization at low temperatures, is an example of an eco-friendly process for TiO₂ synthesis. mdpi.com
Bio-Inspired Synthesis: The use of biomolecules, such as plant extracts or microorganisms, as templates or stabilizing agents offers a green alternative to conventional chemical routes. mdpi.com These methods aim to reduce the use of hazardous chemicals and energy-intensive processes. akademiabaru.com
Precursor Selection: The environmental impact of the synthesis process is significantly influenced by the choice of precursor. worktribe.com Simple inorganic precursors like titanium oxysulfate often have a lower environmental footprint compared to more complex and energy-intensive organometallic precursors. worktribe.com
Advanced Spectroscopic and Diffractional Elucidation of Hexabutoxy µ Oxodi Titanium
Single-Crystal X-ray Diffraction Analysis of the Dinuclear Core Geometry
In related dinuclear titanium alkoxide complexes, SC-XRD analysis reveals a distorted octahedral coordination environment around each titanium center. iucr.orgquora.com The core often consists of two titanium atoms bridged by oxygen atoms, which can be part of oxo or alkoxo groups. For instance, in a dinuclear titanium complex bridged by two bromido ligands and two isopropoxide ligands, the titanium centers exhibit a slightly distorted octahedral geometry. iucr.org The Ti-O bond lengths vary depending on whether the oxygen is terminal or bridging, with bridging bonds generally being longer. iucr.orgrsc.org For example, in one complex, the terminal Ti-O bond length is 1.805(2) Å, while the bridging Ti-O bond lengths are 1.901(2) Å and 1.934(2) Å. iucr.org
The geometry of the dinuclear core is a key determinant of the compound's reactivity and its utility as a precursor, for example, in sol-gel processes for the synthesis of titanium dioxide (TiO2) nanomaterials.
Table 1: Representative Bond Lengths in Dinuclear Titanium Complexes
| Bond Type | Typical Bond Length (Å) | Reference |
| Terminal Ti-O | 1.750 - 1.890 | iucr.orgrsc.org |
| Bridging Ti-O (μ-alkoxo) | 1.900 - 2.161 | iucr.orgrsc.orgvub.be |
| Bridging Ti-O (μ-oxo) | 1.851 - 1.996 | rsc.orgslu.se |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment and Solution Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of specific nuclei, such as ¹H and ¹³C, within a molecule in solution. For hexabutoxy-µ-oxodititanium, NMR studies provide information about the different types of butoxy ligands present (terminal vs. bridging) and their dynamic behavior.
In solution, titanium alkoxides can exist as monomers or associate to form oligomeric species, and NMR is instrumental in studying these equilibria. acs.orgnih.gov The chemical shifts of the protons and carbons in the butoxy groups will be different depending on their proximity and bonding to the titanium centers. For example, in related titanium alkoxide complexes, distinct resonances are observed for terminal and bridging alkoxo groups. nih.gov
Temperature-dependent NMR experiments can reveal dynamic processes such as the exchange between different ligand environments. nih.gov Broadening of NMR signals at certain temperatures can indicate that an exchange process is occurring at a rate comparable to the NMR timescale. nih.gov This provides insight into the lability of the butoxy ligands and the stability of the dinuclear core in solution.
Vibrational Spectroscopy (FTIR, Raman) for Oxo-Bridged Moiety Characterization
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups and characterize the bonding within a molecule by probing its vibrational modes. usask.caphotothermal.comsurfacesciencewestern.com For hexabutoxy-µ-oxodititanium, these techniques are particularly useful for identifying the characteristic vibrations of the Ti-O-Ti oxo-bridge.
The Ti-O-Ti stretching vibrations typically appear in a specific region of the infrared and Raman spectra. In various titanium-containing compounds, these modes are generally observed in the 600-800 cm⁻¹ range. aip.orgresearchgate.net For example, in (TiO₂)n⁻ clusters, the stretching modes of Ti-O-Ti bridges are found between 600 and 800 cm⁻¹. aip.org The exact position and intensity of these bands can provide information about the geometry of the oxo-bridge.
FTIR and Raman spectroscopy are complementary techniques. usask.caphotothermal.com While FTIR is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy detects vibrations that lead to a change in the polarizability of the molecule. photothermal.comsurfacesciencewestern.com Therefore, a comprehensive vibrational analysis often involves both techniques to obtain a complete picture of the molecular structure.
Table 2: Characteristic Vibrational Frequencies for Titanium-Oxygen Bonds
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| Terminal Ti-O Stretch | 900 - 1000 | aip.org |
| Ti-O-Ti Bridge Stretch | 600 - 800 | aip.orgresearchgate.net |
| O-Ti-O Bending | 395 - 518 | nih.gov |
Advanced Electron Microscopy (HRTEM, SEM) for Nanostructural Insight in Derived Materials
Advanced electron microscopy techniques, such as high-resolution transmission electron microscopy (HRTEM) and scanning electron microscopy (SEM), are indispensable for characterizing the morphology and nanostructure of materials derived from hexabutoxy-µ-oxodititanium. This compound often serves as a precursor in the synthesis of titanium dioxide (TiO₂) nanoparticles, nanotubes, and thin films. juniperpublishers.comnih.govmdpi.com
SEM provides information about the surface topography, particle size, and shape of the resulting TiO₂ materials. mdpi.com For instance, SEM images can reveal whether the synthesis has produced spherical nanoparticles, one-dimensional nanotubes, or porous structures. mdpi.comacs.org
HRTEM offers even higher resolution, allowing for the visualization of the crystal lattice of the TiO₂ nanoparticles. aau.dk This is crucial for determining the crystalline phase (e.g., anatase, rutile, or brookite), identifying crystal defects, and measuring the size of primary crystallites. aau.dkresearchgate.net The nanostructure and crystallinity of the TiO₂ material, which are controlled by the synthesis conditions and the nature of the precursor, are key factors that determine its performance in applications such as photocatalysis and solar cells. nih.govmdpi.com
X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure of Titanium Centers
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local electronic and geometric structure of a specific atom within a material. ucalgary.caornl.govstanford.edu For hexabutoxy-µ-oxodititanium, XAS at the titanium K-edge can elucidate the oxidation state, coordination environment, and bond distances of the titanium centers. rsc.orgresearchgate.net
The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). ucalgary.caresearchgate.net
The XANES region, which is sensitive to the oxidation state and coordination geometry of the absorbing atom, can confirm that titanium is in the +4 oxidation state, as expected for this compound. researchgate.netresearchgate.net The features in the pre-edge region of the Ti K-edge XANES spectrum are particularly informative about the coordination number and symmetry of the titanium centers. rsc.orgacs.org
The EXAFS region provides quantitative information about the local atomic environment, including the distances to neighboring atoms (bond lengths) and the number of nearest neighbors (coordination number). ucalgary.caresearchgate.net EXAFS analysis can be used to determine the Ti-O bond distances within the dinuclear core, providing data that is complementary to that obtained from single-crystal X-ray diffraction. researchgate.netacs.org
Mass Spectrometry for Molecular Integrity and Cluster Composition
Mass spectrometry is a versatile analytical technique used to determine the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound. For hexabutoxy-µ-oxodititanium, mass spectrometry can confirm the molecular integrity of the dinuclear species and provide insights into the formation of larger clusters in solution. nih.gov
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of metal-organic complexes, as it can transfer intact molecular ions from solution to the gas phase. aau.dk ESI-MS studies on titanium alkoxide solutions have revealed the presence of various cluster species, and the distribution of these clusters can be influenced by factors such as the type of alkoxide, the solvent, and the pH. aau.dknih.gov
By analyzing the mass spectra, it is possible to identify the parent ion of hexabutoxy-µ-oxodititanium and any fragments or aggregates that may be present. This information is valuable for understanding the stability of the compound and its behavior in solution, which is relevant for its application as a precursor in materials synthesis.
Mechanistic Chemistry and Reactivity of Hexabutoxy µ Oxodi Titanium Complexes
Hydrolysis and Condensation Mechanisms in Solution-Phase Processes
The transformation of titanium alkoxides like Hexabutoxy-µ-oxodi-titanium into titanium dioxide is a cornerstone of sol-gel chemistry. This process occurs through a sequence of hydrolysis and condensation reactions.
The initial step is hydrolysis, where the butoxy (-OBu) ligands are replaced by hydroxyl (-OH) groups upon reaction with water. This reaction can be stepwise, with the degree of hydrolysis depending on factors such as the water-to-alkoxide ratio.
Ti₂(μ-O)(OBu)₆ + nH₂O → Ti₂(μ-O)(OBu)₆₋ₙ(OH)ₙ + nBuOH
Following hydrolysis, condensation reactions occur between the partially hydrolyzed molecules. There are two main condensation pathways:
Olation: This involves the reaction between a hydroxyl group and an alkoxide group, eliminating an alcohol molecule to form a new Ti-O-Ti bridge. This process is a common condensation reaction that converts low-molecular-weight oxides into polymers with M-O-M linkages. wikipedia.org
Oxolation: This pathway involves the reaction between two hydroxyl groups, eliminating a water molecule to form a Ti-O-Ti bridge.
These condensation steps lead to the growth of larger titanium-oxo oligomers and polymers, which eventually form a sol (a colloidal suspension of solid particles in a liquid) and then a gel (a three-dimensional solid network). The structure and properties of the final titanium dioxide material are highly dependent on the reaction conditions during these solution-phase processes. mdpi.com
The pH of the solution is a critical parameter. Under acidic conditions (low pH), the formation of the rutile phase of TiO₂ is often favored, as more water molecules coordinate to the titanium center, promoting corner-sharing connections between the titanium octahedra. units.itnih.gov Conversely, basic conditions (high pH) tend to favor the anatase phase by increasing the concentration of hydroxide (B78521) groups, which facilitates edge-sharing connections. units.it The controlled release of water, for instance, through a coupled esterification reaction, can significantly slow down the hydrolysis step, allowing for the synthesis of specific nanostructures like one-dimensional nanofibers. acs.org
Ligand Exchange Kinetics and Thermodynamics at the Titanium Centers
The butoxy ligands on the Hexabutoxy-µ-oxodi-titanium complex are labile and can be replaced by other functional groups through ligand exchange reactions. This process allows for the modification of the cluster's properties and is a key method for creating new functionalized titanium-oxo clusters. rsc.orgsavemyexams.com The stability of the resulting complex depends on the balance between the reactivity and lability of the ligands, where factors like charge, coordination ability, and geometry play a significant role. rsc.org
Ligand exchange can be partial or complete. For example, titanium(IV) alkoxides readily undergo ligand exchange with α-hydroxy acids. nih.gov The thermodynamics of ligand binding on metal-oxo cluster surfaces are complex. Studies on related zirconium and hafnium oxo clusters show that the binding affinity of a ligand is influenced by the other ligands already present on the surface, challenging the assumption of independent binding sites. fhnw.ch For instance, monoalkylphosphinates have been shown to have a superior binding affinity compared to carboxylates, leading to quantitative replacement. fhnw.ch The kinetics of these exchange reactions can be quantitatively studied using techniques like electrospray ionization mass spectrometry (ESI-MS), which can track the speciation of complexes in solution in real-time. ru.nl
Table 1: Relative Binding Affinity of Ligands on Metal-Oxo Cluster Surfaces This table is based on thermodynamic studies of related Group IV metal-oxo clusters and provides a general trend for ligand binding strength.
| Ligand Type | Relative Binding Affinity | Notes |
| Phosphonates | Very Strong | Can cause structural reorganization of the metal-oxo core. fhnw.ch |
| Monosubstituted Phosphinates | Strong | Can quantitatively replace carboxylates; considered superior mimics. fhnw.ch |
| Carboxylates | Moderate | Commonly used as stabilizing ligands. fhnw.chresearchgate.net |
| Dialkylphosphinates | Sterically Limited | High affinity for a single site, but steric hindrance prevents complete exchange. fhnw.ch |
| Alkoxides (e.g., Butoxy) | Labile | Readily exchanged, making them good precursors. rsc.orgnih.gov |
Thermal Decomposition Pathways and Controlled Conversion to Inorganic Oxides
Heating Hexabutoxy-µ-oxodi-titanium leads to its thermal decomposition, a process that can be controlled to produce crystalline titanium dioxide with specific phases and morphologies. The general pathway involves the elimination of the organic butoxy ligands and further condensation of the inorganic Ti-O core.
The decomposition process typically begins with the cleavage of Ti-O and C-O bonds in the butoxy groups, leading to the release of volatile organic compounds such as butene and butanol. The remaining inorganic framework undergoes further condensation and atomic rearrangement to form a stable crystalline structure of TiO₂.
The final phase of the resulting TiO₂ is highly dependent on the calcination temperature and atmosphere.
Anatase: This phase is typically formed at lower calcination temperatures. For example, amorphous TiO₂ derived from precursors can be converted to the anatase phase by heating at around 400°C. nih.gov
Brookite: The formation of the brookite phase often requires specific precursor chemistry, such as the use of a titanium oxalate (B1200264) complex. researchgate.net
Rutile: As the most thermodynamically stable phase, rutile is formed at higher temperatures, typically by calcining amorphous or anatase TiO₂ at temperatures of 650°C or higher. nih.govepo.org Heating at 850°C ensures the formation of pure rutile. nih.gov
Precise control over the heating profile, including ramp rate and dwell time, allows for the production of nanocrystalline TiO₂ with controlled particle size and shape. epo.org For instance, heating a reaction mixture of a titanium precursor with an organic acid to between 80-200°C for 10-30 hours can yield anatase-phase nanocrystals directly. epo.org
Table 2: Conditions for Controlled Thermal Conversion to Titanium Oxides Illustrative conditions for converting titanium precursors/amorphous TiO₂ to specific crystalline phases.
| Target TiO₂ Phase | Typical Calcination Temperature | Key Conditions | Source(s) |
| Anatase | ~400°C | Calcination in the presence of alkaline conditions can promote anatase formation. | nih.gov |
| Rutile | >650 - 850°C | High temperature favors the most stable phase; strong acidic conditions during synthesis can also promote rutile formation upon calcination. | nih.govepo.org |
| Nanocrystalline Anatase | 90 - 160°C | Direct formation from precursor solution via prolonged heating (16-24 hours) in the presence of an organic acid. | epo.org |
Electron Transfer Processes and Redox Behavior of Titanium-Oxo Species
Titanium in Hexabutoxy-µ-oxodi-titanium exists in the +4 oxidation state (a d⁰ electronic configuration). While thermally stable, titanium-oxo clusters can undergo electron transfer reactions, particularly when activated by light (photoredox reactions). acs.org
The absorption of UV light can promote an oxygen-to-metal charge transfer (OMCT), where an electron from an oxygen-based orbital (either from a bridging oxo or an alkoxide ligand) is excited to an empty d-orbital on a titanium center. researchgate.netrsc.org This creates a highly reactive, colored, mixed-valence Ti(III)/Ti(IV) species. rsc.orgnih.gov Mechanistic studies on related clusters show that this can be a two-electron process that avoids the formation of free radicals, resulting in a photoreduced cluster alongside oxidized organic byproducts (e.g., acetone (B3395972) and isopropanol (B130326) from isopropoxide ligands). acs.orgnih.gov
[Ti(IV)₂-oxo] + hν → [Ti(III)Ti(IV)-oxo] *
The rate of this photoreaction can be dependent on the solvent, with donor solvents supporting the formation of lower-coordinate Ti(III) sites. rsc.org The redox potential and optical properties of these clusters can be precisely tuned by modifying the organic ligands. The introduction of specific ligands, such as catecholates or functionalized benzoates, can create new energy levels within the band structure, enabling a ligand-to-core charge transfer (LCCT) that extends light absorption into the visible spectrum. researchgate.net This tunability is crucial for applications in photocatalysis. rsc.org
Table 3: Effect of Functional Ligands on the Optical Properties of Titanium-Oxo Clusters Data from related phenylphosphonate-stabilized titanium-oxo clusters demonstrating the tunability of the band gap.
| Functional Ligand | Resulting Band Gap (eV) | Type of Charge Transfer | Source |
| 4-Cyanobenzoate | 3.3 eV | Oxygen-to-Metal Charge Transfer (OMCT) | researchgate.net |
| 4-Dimethylaminobenzoate | 2.8 eV | Ligand-to-Core Charge Transfer (LCCT) | researchgate.net |
| Naphthalene-2,3-diolate | 2.4 eV | Ligand-to-Core Charge Transfer (LCCT) | researchgate.net |
| Catecholate | 2.1 eV | Ligand-to-Core Charge Transfer (LCCT) | researchgate.net |
Influence of the µ-Oxo Bridge on Reactivity and Intermediate Formation
The µ-oxo bridge (Ti-O-Ti) is not merely a passive structural linker but plays a fundamental role in the reactivity of the complex. It is central to the stability of the dinuclear structure and significantly influences the electronic properties of the titanium centers.
The formation of such M-O-M linkages is a key step in the condensation of metal hydroxides, a process known as olation. wikipedia.org The geometry of this bridge, specifically the Ti-O-Ti angle and the Ti-O bond lengths, dictates the degree of electronic communication between the two metal centers. In a related µ-oxo dititanium porphyrin complex, the Ti-O-Ti angle was found to be 170.8°, with a Ti-O distance of 1.794 Å, indicating a nearly linear and strong linkage. iastate.edu
Furthermore, the µ-oxo ligands are directly involved in the cluster's interaction with its environment. Using ¹⁷O NMR spectroscopy on larger titanium-oxo clusters, it has been shown that the chemical environment of the oxo ligands (e.g., buried within the core versus on the surface) affects their bonding strength and, by extension, their reactivity. acs.org This distinction is critical for understanding how intermediates form during hydrolysis and condensation, as surface oxo groups are more accessible for protonation and subsequent reactions.
Computational and Theoretical Investigations of Hexabutoxy µ Oxodi Titanium
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure
No dedicated peer-reviewed studies presenting Density Functional Theory (DFT) calculations for the molecular and electronic structure of Hexabutoxy-μ-oxodi-titanium were identified.
For related, larger titanium-oxo clusters, DFT calculations are routinely used to optimize the molecular geometry and to understand the electronic properties. mdpi.com For instance, in studies of trinuclear {Ti₃O} cores, DFT calculations at the B3LYP/6-31G(d) level of theory have been employed to determine optimized atom coordinates and to analyze bond lengths and angles. mdpi.com Similar approaches for Hexabutoxy-μ-oxodi-titanium would involve geometry optimization to predict the Ti-O-Ti bond angle and Ti-O bond lengths. Subsequent calculations could yield insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions, which are crucial for understanding the molecule's reactivity and electronic transitions. vub.bersc.orgmdpi.com However, specific data tables and detailed findings for the title compound are not available.
Quantum Chemical Modeling of Coordination Geometries and Bond Strengths
Specific quantum chemical models detailing the coordination geometries and bond strengths exclusively for Hexabutoxy-μ-oxodi-titanium are absent from the current scientific literature.
Quantum chemical modeling is a powerful tool for investigating titanium centers in various environments. fibopt.ru Studies on titanosilicate glasses and other titanium complexes have used such methods to analyze the coordination of titanium atoms (e.g., tetrahedral vs. octahedral) and the nature of Ti-O bonds. fibopt.rulidsen.com For Hexabutoxy-μ-oxodi-titanium, such modeling could quantify the strength of the central Ti-O-Ti bridge and the terminal Ti-O(Butoxy) bonds. Techniques like Natural Bond Orbital (NBO) analysis could elucidate the nature of these bonds, differentiating between covalent and ionic character. acs.org Without dedicated studies, data on bond dissociation energies and coordination specifics for this molecule remain unquantified.
Theoretical Prediction of Spectroscopic Signatures
There are no published theoretical predictions of the spectroscopic signatures (e.g., IR, Raman, NMR, UV-Vis) for Hexabutoxy-μ-oxodi-titanium.
Computational methods are frequently used to predict and help assign experimental spectra. For titanium-containing materials, DFT and Time-Dependent DFT (TD-DFT) are used to calculate vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis). rsc.orgmdpi.com For example, Raman spectra of TiO₂ polymorphs show characteristic Eg modes for anatase around 144, 197, and 640 cm⁻¹, corresponding to the symmetric stretching vibration of O-Ti-O. mdpi.com Theoretical calculations for Hexabutoxy-μ-oxodi-titanium would be expected to predict the vibrational frequency of the Ti-O-Ti bending and stretching modes, as well as the various C-H and C-O vibrations of the butoxy groups. mdpi.com Similarly, TD-DFT could predict the wavelengths of electronic absorption, which are often due to ligand-to-metal charge transfer in such compounds. mdpi.com However, no such computational data has been published for this specific molecule.
Reaction Pathway Analysis and Transition State Elucidation for Chemical Transformations
A detailed reaction pathway analysis, including transition state elucidation, for chemical transformations involving Hexabutoxy-μ-oxodi-titanium has not been reported.
Hexabutoxy-μ-oxodi-titanium is an early product of the hydrolysis of titanium(IV) butoxide. researchgate.netresearchgate.netbas.bg Computational studies on the hydrolysis of titanium alkoxides can map the potential energy surface of the reaction, identifying the structures of intermediates and transition states. utwente.nl Such an analysis for the formation and subsequent reactions of Hexabutoxy-μ-oxodi-titanium would involve calculating the energy barriers for steps like the initial nucleophilic attack of water on titanium(IV) butoxide and the subsequent condensation reactions that lead to the formation of the Ti-O-Ti bridge. These calculations are computationally intensive and have not been specifically performed or published for this system.
Molecular Dynamics Simulations for Solution-Phase Behavior and Aggregation
Molecular Dynamics (MD) simulations focusing on the solution-phase behavior and aggregation of discrete Hexabutoxy-μ-oxodi-titanium molecules were not found in the literature.
MD simulations are a standard method for studying the dynamic behavior of molecules in solution and the initial stages of aggregation. nih.gov For TiO₂ nanoparticles, MD simulations have been used to investigate aggregation mechanisms, showing a strong tendency for preferential orientation driven by multipole moments on the nanoparticle surfaces. nih.govresearchgate.net A similar study on Hexabutoxy-μ-oxodi-titanium could provide insights into its solvation structure in different solvents, its conformational dynamics, and the potential for dimerization or oligomerization through intermolecular interactions. This would require the development of an accurate force field for the molecule, which has not been reported. Multi-scale modeling approaches, which bridge quantum mechanical calculations with classical MD, have been applied to TiO₂ nanoparticle aggregation but not to this specific molecular species. nih.gov
Advanced Applications in Materials Science and Catalysis
Engineered Precursors for Titanium Dioxide Nanomaterials and Thin Films
Hexabutoxy-mu-oxodi-titanium is a valued precursor in materials science for the synthesis of titanium dioxide (TiO2) nanoparticles and thin films. ontosight.ai The primary method for this conversion is the sol-gel process, where the precursor undergoes hydrolysis and condensation reactions to form a stable gel. ontosight.aiirost.ir This gel is subsequently processed through drying and calcination to yield high-purity TiO2 nanomaterials. irost.ir The dinuclear structure and defined stoichiometry of this compound allow for precise control over the synthesis, influencing the properties of the final TiO2 product. ontosight.ai The characteristics of the resulting nanomaterials, such as crystallinity, particle size, and surface properties, are critical for their performance and can be tailored by adjusting synthesis conditions. irost.ir
Development of High-Performance Photocatalytic Systems
The titanium dioxide nanoparticles produced from this compound are extensively used to create high-performance photocatalytic systems. ontosight.ai The photocatalytic activity of TiO2 is heavily dependent on its crystalline phase, with the anatase form generally being more photoactive than the rutile and brookite phases. nih.gov The sol-gel synthesis method allows for control over the resulting crystalline structure. irost.ir
To further enhance photocatalytic efficiency, especially under visible light, the TiO2 can be doped with various metal ions during its synthesis. nih.gov The substitution of Ti4+ ions in the TiO2 lattice with transition metal ions creates new energy states within the material's bandgap. nih.gov This modification allows the material to absorb a broader spectrum of light and, crucially, suppresses the rapid recombination of electron-hole pairs generated by photoexcitation, leading to significantly improved catalytic performance. nih.gov
| Dopant Metal Ion | Effect on TiO2 Bandgap | Research Finding |
| Vanadium (V) | Creates a red shift in the absorption edge, enhancing visible light activity. nih.gov | The effectiveness of red-shifting the absorption follows the order V > Cr > Mn > Fe > Ni. nih.gov |
| Molybdenum (Mo) | Doping with 1% and 2% Mo decreases the bandgap from 3.05 eV to 2.94 eV and 2.73 eV, respectively. nih.gov | The ionic radius of Mo6+ (0.062 nm) is similar to Ti4+ (0.068 nm), allowing it to readily substitute into the TiO2 lattice. nih.gov |
| Iron (Fe) | Introduces a new energy state in the bandgap, capturing excited electrons and reducing charge carrier recombination. nih.gov | Fe-doped TiO2 can be prepared by introducing an iron source, like FeSO4·7H2O, into the sol-gel solution with the titanium precursor. nih.gov |
Fabrication of Advanced Photovoltaic and Optoelectronic Materials
Beyond photocatalysis, TiO2 thin films and nanoparticles derived from this compound are integral to the fabrication of advanced photovoltaic and optoelectronic devices, including solar cells. ontosight.ai The function and efficiency of these devices are directly linked to the electronic and optical properties of the TiO2 layer, which are determined by its morphology and crystalline structure. nih.gov The ability to produce specific phases, such as the highly photoactive anatase phase, using this precursor is therefore critical for developing high-performance solar energy conversion technologies. ontosight.ainih.gov
Catalytic Activity in Organic Synthesis
This compound also functions directly as a catalyst or precatalyst in a range of organic synthesis reactions. ontosight.aiguidechem.com Its catalytic utility is rooted in the Lewis acidic and oxophilic nature of titanium, which allows it to activate substrates and facilitate transformations that can be challenging for other types of catalysts. rsc.org
Initiation and Control of Polymerization Reactions
Titanium-based catalysts are established players in major industrial processes, most notably in the production of polyethylene. rsc.org The ability of titanium centers to coordinate with and activate monomers makes them effective for initiating and controlling polymerization reactions.
Mechanistic Studies of Oxidation and Reduction Catalysis
The compound is an effective catalyst for both oxidation and reduction reactions. ontosight.ai Detailed mechanistic studies have provided insights into its function, particularly in the exhaustive reduction of oxo-chemicals. nih.gov Research has demonstrated that titanium catalysts can achieve the complete reduction of carboxylic acids and their derivatives to the corresponding methyl groups, a challenging transformation for many homogeneous catalysts. nih.gov Mechanistic investigations have revealed that in-situ generated Titanium(III)-hydride (TiIII-H) species are the vital active intermediates responsible for this powerful reductive transformation. nih.gov
Facilitation of C-C and C-X Bond Forming Reactions
This compound serves as a catalyst or precatalyst in reactions that form carbon-carbon (C-C) bonds. ontosight.ai This capability is valuable in synthetic chemistry for building complex molecular skeletons from simpler starting materials.
Integration into Hybrid Materials and Metal-Organic Frameworks (MOFs)
The dinuclear compound this compound, a member of the titanium alkoxide family, serves as a valuable molecular precursor in the construction of advanced hybrid materials and Metal-Organic Frameworks (MOFs). ontosight.ai Its inherent structure, featuring two titanium atoms linked by an oxygen bridge, provides a fundamental building block for creating materials with precisely controlled inorganic domains. ontosight.airesearchgate.net
Titanium-oxo clusters (TOCs), which can be formed from precursors like this compound, are particularly effective as nanobuilding blocks for hybrid materials. researchgate.net These clusters can be integrated into an organic polymer matrix, creating organic-inorganic hybrid materials with tunable properties. For instance, the incorporation of TOCs into an ORMOCER® (ORganically MOdified CERamic) based hybrid medium allows for the adjustment of optical properties, such as the refractive index. researchgate.net
A key advantage of using well-defined TOCs is the ability to functionalize their surfaces. By modifying the ligands on the cluster, they can act as cross-linking agents for organic polymers. researchgate.net This approach enables the creation of nanocomposites with enhanced structural integrity and tailored functionalities. Research has demonstrated the copolymerization of functionalized titanium-oxo clusters with monomers like styrene (B11656) to produce reinforced polystyrene, showcasing the covalent integration of the inorganic cluster into the polymer network. researchgate.net
In the realm of MOFs, titanium-based frameworks have attracted considerable attention for applications such as photocatalysis. rsc.orgresearchgate.net The synthesis of highly crystalline titanium MOFs has been a significant challenge due to the high reactivity of traditional titanium alkoxide precursors, which often leads to uncontrolled hydrolysis and condensation. researchgate.net To overcome this, researchers have successfully employed pre-formed titanium-oxo carboxylate clusters as starting materials. rsc.orgresearchgate.net This method allows for a more controlled assembly process, leading to the formation of single-crystalline porphyrinic titanium MOFs. rsc.org These materials exhibit permanent porosity and demonstrate photocatalytic activity, for example, in the oxidation of alcohols. rsc.org
| Precursor/Building Block | Hybrid Material/MOF Type | Key Research Finding |
| Titanium-oxo clusters | ORMOCER®-based hybrid | Allows for the tuning of optical properties, specifically the refractive index. researchgate.net |
| Functionalized [Ti16O16(OEt)32] | Polystyrene composite | Acts as a cross-linking agent, covalently bonding with the polymer. researchgate.net |
| Pre-formed Ti-oxo carboxylate cluster | Porphyrinic Titanium MOF (PCN-22) | Enables the synthesis of highly crystalline MOFs with photocatalytic activity. rsc.org |
| Pre-formed Ti-oxo cluster | Ti-carboxylate MOF (DGIST-1) | Results in a MOF with a high surface area and visible-light-responsive photocatalytic activity. researchgate.net |
Surface Functionalization and Coating Technologies Utilizing Titanium-Oxo Species
Titanium-oxo species, derived from precursors such as this compound, are pivotal in the development of advanced surface functionalization techniques and coating technologies. ontosight.ai Their versatility allows for the creation of surfaces with a wide range of enhanced properties, including hydrophobicity, antibacterial activity, and UV protection. cam.ac.uknih.gov
One innovative approach involves the in situ self-assembly of titanium-oxo clusters (TOCs) to fabricate multifunctional coatings. cam.ac.uk Research has shown that certain TOCs can self-assemble into hollow microparticles, which can be deposited onto substrates like cotton fabric in a single step. cam.ac.uk These microparticles firmly adhere to the surface, creating a robust coating that imparts hydrophobicity, antibacterial properties, and the ability to block UV radiation. cam.ac.uk A similar single-step "drop-and-dry" method utilizes a precursor solution of TOCs and silver nitrate. nih.gov This process results in the in situ growth of grass-like nanostructures on flexible cotton fabrics, where silver nanoparticles are incorporated both on the surface and within the nanofibrous structures, leading to enhanced antibacterial, hydrophobic, and UV-blocking capabilities. nih.gov
Titanium-oxo species are also employed as functional components in polymer coatings. They can act as curing agents for thermosetting acrylic coatings. researchgate.net By pre-hydrolyzing titanium n-butoxide to form titanium-oxo-clusters, these can be used to crosslink carboxyl acid group-containing acrylic oligomers. researchgate.net The resulting acrylic/titania coatings exhibit increased hardness and modulus, which is attributed to a higher degree of crosslinking. researchgate.net Furthermore, these coatings demonstrate superior thermal stability and enhanced UV-blocking properties compared to those cured with traditional organic agents. researchgate.net
The ability to functionalize surfaces extends to the nanoscale. Water-soluble titanium-oxo clusters have been successfully used for the surface functionalization of graphene oxide, highlighting their potential as molecular titanium oxide candidates for creating novel composite materials. acs.org The discrete, well-defined nature of these clusters allows for precise control over the modification of surfaces at the molecular level. acs.org
| Coating Technology/Functionalization Method | Substrate/Material | Resulting Properties | Research Finding |
| In situ self-assembly of TOCs | Cotton Fabric | Robust hydrophobicity, antibacterial activity, UV-blocking. cam.ac.uk | TOCs self-assemble into spherical microparticles (0.8 μm average diameter) firmly mounted on the substrate. cam.ac.uk |
| Drop-and-dry in situ growth | Cotton Fabric | Enhanced antibacterial properties, robust hydrophobicity, UV-blocking. nih.gov | Hierarchical grass-like nanostructures incorporate silver nanoparticles. nih.gov |
| TOC as curing agent | Acrylic Oligomer | Increased pendulum hardness, higher modulus, better thermal stability, high UV-blocking. researchgate.net | The property improvements result from the increased crosslinking degree. researchgate.net |
| Surface functionalization | Graphene Oxide | Creation of hybrid nanomaterials. | Water-soluble TOCs can be applied for surface modification. acs.org |
Q & A
Q. What are the standard synthetic pathways for hexabutoxy-μ-oxodi-titanium, and how can researchers optimize yield and purity?
Methodological Answer:
- Precursor Selection : Titanium alkoxides (e.g., titanium(IV) butoxide) are commonly reacted with controlled amounts of water to form μ-oxo bridges .
- Reaction Conditions : Anhydrous environments and inert gas (N₂/Ar) are critical to prevent hydrolysis. Temperature gradients (e.g., 60–80°C) improve reaction kinetics .
- Purification : Fractional distillation or recrystallization in non-polar solvents (e.g., hexane) isolates the product. Purity is verified via elemental analysis and NMR .
- Yield Optimization : Kinetic studies (e.g., varying stoichiometry of H₂O:Ti) and spectroscopic monitoring (FTIR for Ti-O-Ti bridges) reduce byproducts .
Q. Which characterization techniques are most effective for confirming the structure of hexabutoxy-μ-oxodi-titanium?
Methodological Answer:
- Spectroscopy :
Q. How should researchers design stability studies for hexabutoxy-μ-oxodi-titanium under ambient conditions?
Methodological Answer:
- Controlled Exposure : Monitor hydrolysis via mass changes in humidity chambers (20–80% RH) .
- Thermal Stability : Thermogravimetric analysis (TGA) under N₂ identifies decomposition thresholds (e.g., >120°C) .
- Spectroscopic Tracking : Periodic FTIR/NMR detects ligand degradation or oxo-bridge rearrangement .
Q. What safety protocols are essential when handling hexabutoxy-μ-oxodi-titanium?
Methodological Answer:
Q. How can researchers validate the reproducibility of synthesis protocols for this compound?
Methodological Answer:
- Interlab Comparisons : Share protocols with collaborators to assess yield/purity variations (±5% tolerance) .
- Data Replication : Repeat experiments with fresh reagents and independent operators to identify procedural biases .
Advanced Research Questions
Q. How should contradictory spectroscopic data (e.g., NMR vs. X-ray) for hexabutoxy-μ-oxodi-titanium be resolved?
Methodological Answer:
- Systematic Analysis :
Q. What experimental designs are suitable for probing the catalytic mechanisms of hexabutoxy-μ-oxodi-titanium in olefin polymerization?
Methodological Answer:
- Kinetic Studies : Monitor polymerization rates via in-situ FTIR (C=C bond consumption) under varying Ti:monomer ratios .
- Isotopic Labeling : Use ¹⁸O-enriched H₂O to trace μ-oxo bridge participation in catalytic cycles .
- Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to distinguish between radical vs. coordination pathways .
Q. How can researchers address conflicting reports on the compound’s Lewis acidity in different solvents?
Methodological Answer:
Q. What methodologies enable the detection of trace decomposition products during long-term storage?
Methodological Answer:
Q. How should researchers design comparative studies to evaluate hexabutoxy-μ-oxodi-titanium against analogous μ-oxo Ti complexes?
Methodological Answer:
- Parameterization :
| Variable | Test Metrics |
|---|---|
| Ligand bulk | TON in catalysis |
| Oxo-bridge geometry | Thermal stability (TGA) |
| Solubility | NMR signal resolution in C₆D₆ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
